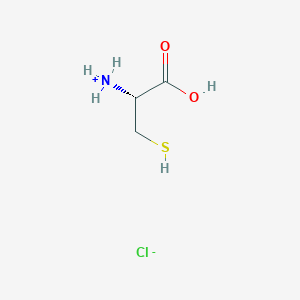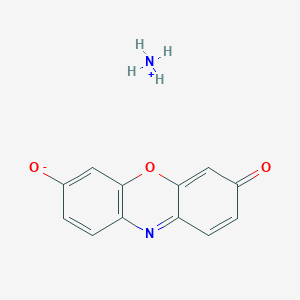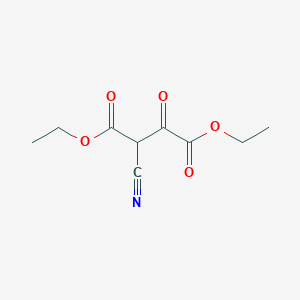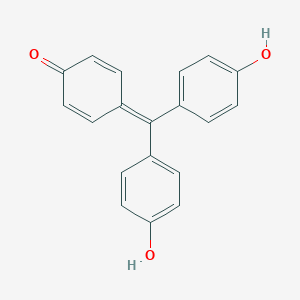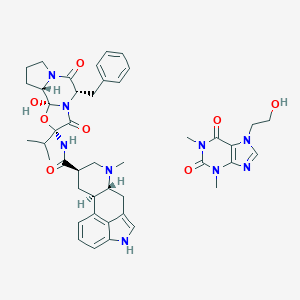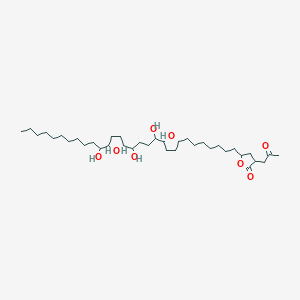
Amarillo Brillante
Descripción general
Descripción
Brilliant Yellow is a synthetic dye used in a variety of applications, including as a food coloring, in cosmetics, and as a stain in medical and scientific laboratories. It is a xanthene dye, which is a group of dyes that are based on the xanthene skeleton. It is considered to be one of the most widely used dyes in the world, and its popularity is due to its remarkable brightness and stability.
Aplicaciones Científicas De Investigación
Indicador de pH
El Amarillo Brillante es un colorante azo conjugado que es útil como indicador de pH . Tiene un intervalo de transición visual de 6.5 - 8.0, con un cambio de color de naranja a naranja rojizo . Esto lo hace adecuado para detectar cambios en el pH en varias aplicaciones científicas e industriales.
Biosensor
El this compound se ha utilizado ampliamente como biosensor . Los biosensores son dispositivos que utilizan moléculas biológicas para detectar la presencia de varios productos químicos en el medio ambiente. Las propiedades específicas del this compound pueden aprovecharse para crear biosensores para aplicaciones específicas.
Agente Antifúngico
Otra aplicación del this compound es su uso como agente antifúngico . Se puede usar para inhibir el crecimiento de ciertos tipos de hongos, lo que lo hace útil en aplicaciones médicas y agrícolas.
Agente Anti-SIDA
El this compound se ha utilizado como agente anti-SIDA (síndrome de inmunodeficiencia adquirida) . Esto sugiere que puede tener potencial para su uso en tratamientos médicos para el VIH/SIDA.
Ensayos de Actividad Enzimática
El this compound se utiliza en ensayos de actividad enzimática . Estos ensayos son pruebas que miden la actividad de las enzimas, que son proteínas que aceleran las reacciones químicas en el cuerpo. Las propiedades del this compound lo hacen útil para este tipo de pruebas.
Investigación de Insectos
El this compound se ha utilizado para determinar la transferencia de inóculo de polillas macho a hembras durante el apareamiento . Esto sugiere que también podría utilizarse en otros tipos de investigación de insectos.
Mecanismo De Acción
Target of Action
Brilliant Yellow, also known as Direct Yellow 4, primarily targets the Vesicular Glutamate Transporters (VGLUTs) . VGLUTs are integral membrane proteins responsible for the uptake of glutamate into synaptic vesicles, playing a crucial role in glutamatergic neurotransmission.
Mode of Action
Brilliant Yellow acts as a potent and selective inhibitor of VGLUTs . By inhibiting these transporters, it disrupts the normal function of glutamatergic neurotransmission, which can lead to alterations in neural signaling.
Biochemical Pathways
The primary biochemical pathway affected by Brilliant Yellow is the glutamatergic transmission in hippocampal neurons . This pathway is critical for various neural functions, including learning and memory. Disruption of this pathway by Brilliant Yellow can lead to significant changes in these functions.
Pharmacokinetics
It’s known that brilliant yellow isnot membrane-permeable , which may limit its bioavailability and distribution within the body.
Result of Action
The inhibition of VGLUTs by Brilliant Yellow can lead to a decrease in glutamate release from the presynaptic neuron, thereby modulating glutamatergic neurotransmission . This can result in changes in neural signaling, potentially affecting various brain functions.
Action Environment
The action of Brilliant Yellow can be influenced by various environmental factors. For instance, its color changes from yellow at pH 6.4 to red-orange at pH 8.0 , indicating that its activity may be affected by the pH of its environment.
Safety and Hazards
Brilliant Yellow should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
Brilliant Yellow plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used as a biosensor and in assays for enzyme activity . Brilliant Yellow interacts with enzymes such as vesicular glutamate transporters (VGLUTs), inhibiting their activity . This interaction is crucial for studying the role of VGLUTs in neurotransmission and related pathologies . Additionally, Brilliant Yellow has been reported to interact with proteins involved in cellular signaling pathways, influencing their activity and function .
Cellular Effects
Brilliant Yellow affects various types of cells and cellular processes. It has been shown to inhibit vesicular glutamate transporters, which play a critical role in glutamate synaptic transmission . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, Brilliant Yellow’s inhibition of VGLUTs can alter the concentration of glutamate in synaptic vesicles, affecting neurotransmitter release and signaling . Moreover, Brilliant Yellow has been used as an anti-fungal agent and in assays for enzyme activity, indicating its broad range of cellular effects .
Molecular Mechanism
The molecular mechanism of action of Brilliant Yellow involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Brilliant Yellow binds to vesicular glutamate transporters, inhibiting their activity by blocking the uptake of glutamate into synaptic vesicles . This inhibition is highly specific, with a Ki value of 12 nM . The compound’s structure-activity relationship studies and molecular modeling have identified the potent inhibitory pharmacophore of Brilliant Yellow . Additionally, Brilliant Yellow’s interactions with proteins involved in cellular signaling pathways can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brilliant Yellow can change over time. The compound is photodegradable, meaning it can degrade upon exposure to light . This property is important to consider when using Brilliant Yellow in experiments, as its stability and activity may decrease over time. Long-term studies have shown that Brilliant Yellow can have lasting effects on cellular function, particularly in assays for enzyme activity and as a biosensor . The compound’s stability and degradation must be carefully monitored to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of Brilliant Yellow vary with different dosages in animal models. At low doses, Brilliant Yellow can effectively inhibit vesicular glutamate transporters without causing significant toxicity . At higher doses, the compound may exhibit cytotoxic effects due to its highly charged sulfonic acid groups . Studies have shown that Brilliant Yellow’s inhibition of VGLUTs is dose-dependent, with higher doses leading to more pronounced effects on glutamate uptake and neurotransmission . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.
Metabolic Pathways
Brilliant Yellow is involved in metabolic pathways related to its role as a VGLUT inhibitor. The compound interacts with enzymes and cofactors involved in glutamate metabolism, affecting metabolic flux and metabolite levels . Brilliant Yellow’s inhibition of VGLUTs can alter the concentration of glutamate in synaptic vesicles, impacting neurotransmitter release and signaling . Additionally, the compound’s photodegradability suggests that it may undergo metabolic degradation upon exposure to light .
Transport and Distribution
Brilliant Yellow is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s highly charged sulfonic acid groups facilitate its binding to specific transporters, allowing it to be taken up by cells . Once inside the cells, Brilliant Yellow can accumulate in specific compartments, influencing its localization and activity . The compound’s distribution within tissues is also affected by its interactions with binding proteins, which can modulate its transport and accumulation .
Subcellular Localization
The subcellular localization of Brilliant Yellow is influenced by its chemical structure and interactions with biomolecules. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Brilliant Yellow’s interactions with vesicular glutamate transporters and other proteins involved in cellular signaling pathways can affect its activity and function at the subcellular level . Understanding the subcellular localization of Brilliant Yellow is crucial for elucidating its mechanism of action and effects on cellular function.
Propiedades
IUPAC Name |
disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O8S2.2Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDIUICHQPKMNH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062814 | |
| Record name | Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3051-11-4 | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-hydroxyphenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



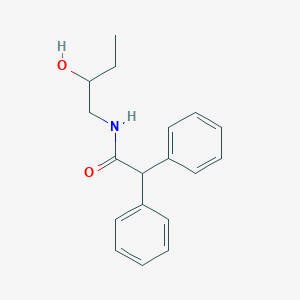
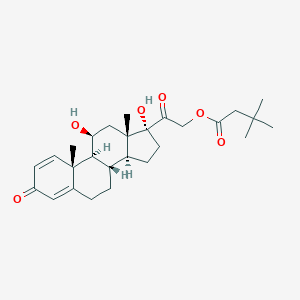
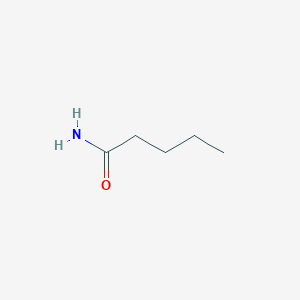
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)

![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)

